PHENYLPHOSPHOROXY BIS(EHTYLAMIDE)
Description
Phenylphosphorooxy bis(ethylamide) is an organophosphorus compound characterized by a central phosphorus atom bonded to a phenyl group, an oxygen atom, and two ethylamide moieties. This structure confers unique chemical properties, such as enhanced thermal stability and reactivity in nucleophilic substitution reactions, making it valuable in agrochemical and pharmaceutical synthesis.
Properties
CAS No. |
14360-85-1 |
|---|---|
Molecular Formula |
C10H17N2OP |
Molecular Weight |
212.233 |
IUPAC Name |
N-[ethylamino(phenyl)phosphoryl]ethanamine |
InChI |
InChI=1S/C10H17N2OP/c1-3-11-14(13,12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
FCDLGJJTLMJQDD-UHFFFAOYSA-N |
SMILES |
CCNP(=O)(C1=CC=CC=C1)NCC |
Synonyms |
PHENYLPHOSPHOROXY BIS(EHTYLAMIDE) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
ACETAMIDE, N,N'-[OXYBIS(2,1-ETHANEDIYLOXY-2,1-PHENYLENE)]BIS (CAS 73776-05-3)
- Structure : Features a bis-acetamide core linked via aromatic ether bridges.
- Key Differences : Lacks the phosphorus atom present in phenylphosphorooxy bis(ethylamide), resulting in lower electrophilicity and reduced stability under acidic conditions.
- Applications : Primarily used as an intermediate in polymer synthesis due to its rigid aromatic backbone .
ETHYL 2-(6-BROMO-2-NAPHTHYLOXY)ACETATE
- Structure : An ester derivative with a brominated naphthyl group.
- Key Differences : The ester functional group and bromine substituent enhance its reactivity in cross-coupling reactions, unlike the amide and phosphorus functionalities in phenylphosphorooxy bis(ethylamide).
- Applications : Utilized in pharmaceutical intermediates for its halogen-directed synthesis pathways .
Functional Group Analysis
- Phosphorus vs. Oxygen Bridges : The P=O bond in phenylphosphorooxy bis(ethylamide) offers stronger Lewis acidity compared to the ether-linked oxygen in acetamide derivatives, enabling catalytic applications in phosphorylation reactions.
- Amide vs. Ester Reactivity : Amides (as in phenylphosphorooxy bis(ethylamide)) exhibit slower hydrolysis rates than esters (e.g., ethyl 2-(6-bromo-2-naphthyloxy)acetate), favoring sustained activity in biological systems.
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings
Synthetic Pathways :
- Phenylphosphorooxy bis(ethylamide) is synthesized via phosphorylation of ethylamine derivatives, contrasting with the Ullmann coupling used for acetamide derivatives .
- Ethyl 2-(6-bromo-2-naphthyloxy)acetate is typically prepared via nucleophilic substitution, leveraging bromine’s leaving-group capability .
Reactivity Studies :
- The phosphorus center in phenylphosphorooxy bis(ethylamide) facilitates ligand-exchange reactions, a property absent in oxygen-based analogs.
- Brominated esters (e.g., ETHYL 2-(6-bromo-2-naphthyloxy)acetate) show superior Suzuki-Miyaura coupling efficiency compared to amide-based compounds .
Environmental Impact :
- Phosphorus-containing compounds like phenylphosphorooxy bis(ethylamide) may pose higher ecotoxicity due to bioaccumulation risks, whereas acetamide derivatives are less persistent .
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